molecular formula C14H10N2OS B11860901 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol CAS No. 890-33-5

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol

Cat. No.: B11860901
CAS No.: 890-33-5
M. Wt: 254.31 g/mol
InChI Key: RPRCLWZSHQECQD-UHFFFAOYSA-N
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Description

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a Schiff base derivative characterized by a naphthalen-2-ol scaffold conjugated to a thiazole ring via an imine (-C=N-) linkage. This compound belongs to a class of molecules with diverse applications, including pesticidal agents, antimicrobials, and chemosensors . Its synthesis typically involves multicomponent reactions (MCRs) between aromatic aldehydes, 2-aminothiazoles, and β-naphthol under catalytic conditions, such as acidic ionic liquids or ZnO@SO3H@Tropine catalysts . The structural flexibility of this compound allows for derivatization at the thiazole or naphthol moieties, enabling tailored physicochemical and biological properties.

Properties

CAS No.

890-33-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H

InChI Key

RPRCLWZSHQECQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Protocol

  • Reactants :

    • 2-Hydroxy-1-naphthaldehyde (1 mmol)

    • 2-Aminothiazole (1 mmol)

    • Ethanol (50 mL) as solvent

    • Sulfuric acid (2 mL) as catalyst

  • Procedure :
    The reactants are combined in ethanol, and sulfuric acid is added to protonate the aldehyde, enhancing electrophilicity. The mixture is refluxed for 6–8 hours under vigorous stirring. Post-reaction, the product precipitates as a solid, which is filtered, washed with cold ethanol, and recrystallized to purity.

  • Yield and Characterization :

    • Yield : 55–70%

    • Melting Point : >300°C

    • Spectroscopic Data :

      • IR (KBr) : Absorption bands at 1616–1629 cm⁻¹ (C=N stretch), 3422–3445 cm⁻¹ (O-H stretch), and 1580 cm⁻¹ (aromatic C=C).

      • ¹H NMR (DMSO-d₆) : Signals at δ 7.88 ppm (CH=N), δ 7.09–8.03 ppm (naphthalene and thiazole protons), and δ 9.91 ppm (O-H).

Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry alternative, significantly reducing reaction time and improving yield. This method is particularly advantageous for scaling up production while minimizing energy consumption.

Optimized Microwave Protocol

  • Reactants :

    • 2-Hydroxy-1-naphthaldehyde (0.029 mol)

    • 2-Aminothiazole (0.029 mol)

    • Methanol (3–4 mL) as solvent

  • Procedure :
    The reactants are ground to homogeneity, moistened with methanol, and irradiated in a microwave oven at 90–300 W using intermittent on/off cycles to control temperature. The reaction completes in 1–3 minutes, after which the product is recrystallized from hot methanol.

  • Yield and Advantages :

    • Yield : 85–95%

    • Advantages :

      • 50–60x faster than conventional reflux.

      • Reduced solvent volume and waste generation.

Solvent and Catalytic Variations

Studies have explored modifications to solvent systems and catalysts to enhance reaction efficiency:

VariationConditionsOutcomeReference
Acetic Acid Catalyst Glacial acetic acid (10 mL), reflux for 3 hHigher purity (≥98%) but lower yield (60–65%)
DMF Solvent Dimethylformamide, reflux for 10 hFacilitates complexation with metals; yield ~66%

Analytical Validation

Table 1: Comparative Spectral Data

TechniqueKey FeaturesReference
FT-IR C=N (1616 cm⁻¹), O-H (3422 cm⁻¹)
¹H NMR δ 7.88 (CH=N), δ 9.91 (O-H)
Mass Spectrometry m/z 254.31 [M]⁺

Thermal Stability (TGA):

  • Decomposition onset: 220°C (5% weight loss).

  • Major degradation at 300–400°C (aryl and thiazole cleavage) .

Chemical Reactions Analysis

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen.

Example: Zn²+ Coordination (Fluorescent Chemosensing)

  • Stoichiometry : 1:1 (ligand:Zn²+) .

  • Reaction :

    • Zn²+ binds to the imine nitrogen and deprotonated phenolic oxygen, forming a tetrahedral complex.

    • Fluorescence quenching at 425 nm (λₑₓ = 315 nm) upon Zn²+ binding .

Metal IonBinding Constant (K)Detection LimitApplication
Zn²+4.7 × 10⁴ M⁻¹0.12 μMCellular imaging

Other Metal Complexes:

  • Co(II), Ni(II), Cu(II) : Form octahedral or square-planar complexes in 1:2 (metal:ligand) ratios .

    • Antibacterial activity: Co(II) and Cu(II) complexes show zones of inhibition up to 22 mm against E. coli and S. aureus .

Acid-Base Reactions

The phenolic -OH group undergoes deprotonation in basic media, forming a phenoxide ion that enhances electron delocalization.

MediumBehaviorSpectral Shift (UV-Vis)
AcidicProtonated (-OH)λₘₐₓ = 313 nm
BasicDeprotonated (-O⁻)Red shift to 340 nm

Substitution Reactions

The thiazole ring and naphthalene system enable electrophilic substitutions:

Bromination (Example):

  • Reactant : N-bromosuccinimide (NBS) in DMF.

  • Product : Brominated derivatives at the naphthalene C-4 position .

DerivativeR GroupYield (%)
p6 (Bromophenyl)4-Br-C₆H₄72
p9 (Chlorophenyl)4-Cl-C₆H₄65

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition in a single step:

  • Onset Temperature : 220°C .

  • Weight Loss : 95% at 400°C (attributed to ligand breakdown) .

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

DerivativeActivity (IC₅₀/Zone)Target
HL-1-Co(II)18.4 mg/kg (ED₅₀)Anticonvulsant
p6 (Bromophenyl)22 mm (ZOI)E. coli

Reaction with Organometallic Reagents

The imine group participates in nucleophilic additions:

  • Grignard Reagents : Form C-C bonds at the imine carbon.

  • Reduction : NaBH₄ reduces the imine to a secondary amine.

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance, studies have reported MIC values ranging from 93.7 to 46.9 μg/mL against specific Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against different cancer cell lines, including breast, lung, and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at the thiazole position can enhance anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. For example, analogues of 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol have been synthesized and tested for their ability to protect against seizures in animal models, showing promising results with a protection index indicating their efficacy .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol through a reaction involving naphthalen-2-ol and thiazole derivatives. The synthesized compound was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Case Study 2: Biological Evaluation

In another investigation, the synthesized compound was subjected to biological evaluation against several pathogens. Results demonstrated that 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exhibited significant antibacterial activity with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

Data Tables

Activity Tested Strains/Cell Lines MIC/IC50 Values Reference
AntibacterialE. coli, S. aureus93.7 – 46.9 μg/mL
AnticancerMCF7 (breast), A549 (lung)IC50 < 10 μM
AnticonvulsantPTZ-induced seizuresED50 = 18.4 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Benzothiazole Moieties

  • 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol (p6): This analogue features a bromophenyl substituent on the thiazole ring. Compared to the parent compound, the bromine atom enhances electron-withdrawing effects, improving antimicrobial activity (72% inhibition against tested pathogens) . Key Differences:
  • Synthesis: Requires brominated precursors, increasing synthetic complexity.
  • 1-((Benzo[d]thiazol-2-ylamino)(2,4-dichlorophenyl)methyl)naphthalen-2-ol: This derivative replaces the thiazole with a benzothiazole ring and introduces a dichlorophenyl group. The benzothiazole moiety extends π-conjugation, altering UV-Vis absorption properties . Key Differences:
  • Reactivity : Benzothiazole derivatives exhibit stronger fluorescence, making them suitable for chemosensing applications .
  • Catalytic Synthesis: Optimized under solvent-free conditions (120°C, 30 mg ZnO@SO3H@Tropine catalyst) with 87% yield .

Azo vs. Imine Derivatives

  • 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol :
    This azo compound replaces the imine group with a diazenyl (-N=N-) linker. The azo group enhances photostability but reduces biological activity due to decreased hydrogen-bonding capacity .
    • Applications : Primarily used as a colorimetric reagent in analytical chemistry .

Physicochemical and Spectral Comparisons

Table 1: Spectral and Physical Properties

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) UV-Vis λ_max (nm) Yield (%)
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol 105–107 (estimated) 1593–1599 290–320 72–87
p6 (Bromophenyl analogue) 105–107 1593 310 72
Azo derivative >250 1510 (N=N) 420–450 84

Key Observations :

  • Imine-linked compounds (C=N) exhibit lower λ_max values compared to azo derivatives, reflecting differences in electronic transitions .
  • Brominated derivatives show higher melting points due to increased molecular rigidity .

Table 2: Antimicrobial and Pesticidal Efficacy

Compound Antimicrobial Activity (% Inhibition) Pesticidal Activity (LC₅₀, ppm)
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol 70–75 0.30–0.38
p6 (Bromophenyl analogue) 72 Not reported
1-((Benzo[d]thiazol-2-ylamino)methyl) derivative 65–75 0.25–0.30

Key Observations :

  • The parent compound exhibits balanced pesticidal and antimicrobial activity, while brominated analogues prioritize antimicrobial applications .
  • Benzothiazole derivatives show enhanced pesticidal potency, likely due to improved binding to pest-specific enzymes .

Table 3: Catalytic Efficiency

Catalyst System Reaction Time (h) Yield (%) Reference
ZnO@SO3H@Tropine (solvent-free) 2–3 87
[Et₃NH]HSO₄ (ionic liquid) 4–5 82
Conventional acid catalysis 6–8 65–70

Key Observations :

  • Ionic liquids offer recyclability (up to 5 cycles) without significant yield loss, making them environmentally favorable .
  • Solvent-free conditions reduce reaction times and energy consumption .

Biological Activity

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a compound characterized by a thiazole ring and a naphthol moiety, classified as a Schiff base. Its synthesis involves the condensation of thiazole derivatives with naphthalen-2-ol, resulting in a structure that facilitates various biological interactions. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and potential chemosensing properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C13H10N2OS\text{C}_{13}\text{H}_{10}\text{N}_2\text{OS}

The synthesis typically involves the following steps:

  • Condensation Reaction : Thiazole derivatives react with naphthalen-2-ol under acidic or basic conditions.
  • Purification : The resultant product is purified using recrystallization techniques.

1. Antimicrobial Activity

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole.

MicroorganismActivityReference
Escherichia coliEffective
Staphylococcus aureusEffective
Candida albicansModerate
Aspergillus nigerModerate

2. Anticancer Activity

Recent studies indicate that 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol possesses anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell LineIC50 (µg/mL)Reference
MCF7 (breast cancer)12.5
HCT116 (colon cancer)10.0
HepG2 (liver cancer)15.0

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole or naphthalene moieties can enhance cytotoxicity, indicating the importance of specific functional groups in the compound's efficacy.

Study on Antimicrobial Activity

A study conducted by Sekar et al. evaluated the antimicrobial activity of various thiazole derivatives, including 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol, against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of thiazole derivatives, where 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol was tested against several cancer cell lines using the MTT assay. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Potential Applications

Given its biological activities, 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol has potential applications in:

  • Pharmaceutical Development : As an antimicrobial or anticancer agent.
  • Fluorescent Chemosensor : Due to its structural features that allow interaction with metal ions and anions .
  • Research Tool : For studying biological pathways related to its mechanism of action.

Q & A

What are the established synthetic routes for 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The compound is typically synthesized via diazotization and coupling reactions. For example, analogous thiazolylazo compounds are prepared by diazotizing 5-benzyl-1,3-thiazole-2-amine followed by coupling with 2-naphthol under controlled pH and temperature (Fig. 1 in ). Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), maintaining low temperatures (0–5°C) during diazotization, and using catalytic acids (e.g., HCl) to stabilize intermediates. Yield improvements (up to 36% for similar derivatives) are achieved via dropwise reagent addition and inert atmosphere conditions to prevent oxidative byproducts .

How is the crystal structure of this compound determined, and what intermolecular interactions dictate its packing?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol), data collection is performed using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL, SHELXS) refines structures via least-squares minimization of F², resolving hydrogen-bonding networks (e.g., O–H···N forming S(6) rings) and π-π stacking between naphthalene and thiazole moieties. Critical parameters include dihedral angles (e.g., 28.88° between naphthalene and aryl planes) and torsional distortions (e.g., 31.0° at N–C bonds) .

What computational methods validate the electronic and optical properties of this compound, and how do they align with experimental data?

Advanced Research Focus
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP incorporating exact exchange terms) predicts HOMO-LUMO gaps and nonlinear optical (NLO) behavior. For analogous Schiff bases, experimental band gaps (2.52–2.78 eV via Tauc’s plot) correlate with DFT-calculated electronic transitions. Discrepancies arise from solvent effects or basis set limitations, which are addressed using polarizable continuum models (PCM) or higher-tier basis sets (e.g., 6-311++G(d,p)) .

How can contradictions between spectroscopic data and computational predictions be resolved?

Advanced Research Focus
For example, if experimental UV-Vis spectra show a λmax redshift compared to DFT results, consider:

  • Solvent interactions : PCM simulations account for solvatochromic shifts.
  • Vibronic coupling : Include Franck-Condon approximations in TD-DFT.
  • Experimental artifacts : Verify purity via HPLC or mass spectrometry (e.g., ESI-MS in ). Cross-validation with FT-IR (e.g., C=N stretch at ~1600 cm⁻¹) and NMR (e.g., naphthol proton deshielding at δ 10–12 ppm) refines assignments .

What methodologies characterize the compound’s potential as a fluorescence sensor for metal ions?

Advanced Research Focus
Fluorescence quenching studies (e.g., Cu²⁺ detection in ) use Job plot analysis to determine stoichiometry (1:1 or 1:2 metal-ligand ratios). Binding constants (Ka) are derived via Benesi-Hildebrand plots. Theoretical support includes molecular docking to predict metal coordination sites and Natural Bond Orbital (NBO) analysis to quantify charge transfer. Validate with X-ray crystallography or EXAFS for structural confirmation .

What are the implications of its nonlinear optical (NLO) properties for material science applications?

Advanced Research Focus
Z-scan measurements reveal NLO parameters like nonlinear absorption coefficient (β) and refractive index (n2). For derivatives like E4MMN, β values correlate with π-conjugation length and donor-acceptor substituents. Computational hyperpolarizability (βtot) calculations guide molecular design for photonic devices. Challenges include optimizing thermal stability (TGA/DSC) and film-forming ability for device integration .

How are hydrogen-bonding networks and supramolecular assemblies analyzed in the solid state?

Advanced Research Focus
SC-XRD identifies primary interactions (e.g., O–H···N), while Hirshfeld surface analysis quantifies contact contributions (e.g., 12% H···H, 25% O···H). For inverted dimers linked via C–H···π interactions ( ), Mercury software visualizes packing motifs. Thermal ellipsoid plots (ORTEP) assess dynamic disorder, and PLATON checks for missed symmetry .

What strategies mitigate toxicity and environmental hazards during handling?

Methodological Focus
Safety protocols align with GHS classifications (e.g., H315 for skin irritation). Use fume hoods for synthesis, PPE (nitrile gloves, goggles), and waste neutralization (e.g., 10% NaHCO3 for acidic byproducts). Ecotoxicity assessments follow OECD guidelines (e.g., Daphnia magna acute toxicity testing) .

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